molecular formula C22H26BrNO3 B11930960 Clidinium-D5 bromide

Clidinium-D5 bromide

Cat. No.: B11930960
M. Wt: 437.4 g/mol
InChI Key: GKEGFOKQMZHVOW-DIVICVDQSA-M
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Description

Clidinium-D5 bromide is a deuterated form of clidinium bromide, a synthetic anticholinergic agent. It is primarily used for its pronounced antispasmodic and antisecretory effects on the gastrointestinal tract. This compound is often utilized in combination with other compounds to treat conditions such as peptic ulcer disease, irritable bowel syndrome, and colicky abdominal pain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of clidinium-D5 bromide involves the incorporation of deuterium atoms into the clidinium bromide molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified through techniques such as crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Clidinium-D5 bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The bromide ion in this compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Clidinium-D5 bromide has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for studying deuterium-labeled compounds.

    Biology: Investigated for its effects on muscarinic acetylcholine receptors in biological systems.

    Medicine: Utilized in pharmacological studies to understand its antispasmodic and antisecretory properties.

    Industry: Employed in the development of new anticholinergic drugs and formulations

Mechanism of Action

Clidinium-D5 bromide exerts its effects by inhibiting muscarinic acetylcholine receptors on smooth muscles, secretory glands, and in the central nervous system. This inhibition leads to the relaxation of smooth muscles and a decrease in biliary tract secretions. The molecular targets include postganglionic parasympathetic neuroeffector sites, where this compound blocks the action of acetylcholine .

Comparison with Similar Compounds

    Clidinium Bromide: The non-deuterated form of clidinium-D5 bromide, used for similar therapeutic purposes.

    Chlordiazepoxide: Often combined with clidinium bromide for enhanced therapeutic effects.

    Hyoscyamine: Another anticholinergic agent with similar applications.

Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and traceability in metabolic studies .

Properties

Molecular Formula

C22H26BrNO3

Molecular Weight

437.4 g/mol

IUPAC Name

(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)-2-phenylacetate;bromide

InChI

InChI=1S/C22H26NO3.BrH/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19;/h2-11,17,20,25H,12-16H2,1H3;1H/q+1;/p-1/i2D,4D,5D,8D,9D;

InChI Key

GKEGFOKQMZHVOW-DIVICVDQSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C(=O)OC3C[N+]4(CCC3CC4)C)O)[2H])[2H].[Br-]

Canonical SMILES

C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.[Br-]

Origin of Product

United States

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